molecular formula C11H13ClO2 B15222604 Ethyl 2-chloro-5-methylphenylacetic acid

Ethyl 2-chloro-5-methylphenylacetic acid

Cat. No.: B15222604
M. Wt: 212.67 g/mol
InChI Key: ROSLBYYSRYMLII-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-methylphenylacetic acid is an organic compound with the molecular formula C11H13ClO2. . This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-5-methylphenylacetic acid typically involves the esterification of 2-chloro-5-methylphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-methylphenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 2-chloro-5-methylphenylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5-methylphenylacetic acid involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. The pathways involved in its mechanism of action include enzymatic hydrolysis, oxidation, and conjugation reactions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chlorophenylacetic acid
  • Ethyl 2-methylphenylacetic acid
  • Ethyl 2-bromo-5-methylphenylacetic acid

Uniqueness

Ethyl 2-chloro-5-methylphenylacetic acid is unique due to the presence of both chlorine and methyl groups on the phenyl ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

ethyl 2-(2-chloro-5-methylphenyl)acetate

InChI

InChI=1S/C11H13ClO2/c1-3-14-11(13)7-9-6-8(2)4-5-10(9)12/h4-6H,3,7H2,1-2H3

InChI Key

ROSLBYYSRYMLII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)C)Cl

Origin of Product

United States

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